(4-(o-Tolyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
Description
(4-(o-Tolyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a synthetic compound featuring a piperazine ring linked to a 3,4,5-trimethoxyphenyl methanone core and an o-tolyl (2-methylphenyl) substituent. The 3,4,5-trimethoxyphenyl group is a common pharmacophore in tubulin polymerization inhibitors and anticancer agents, while the piperazine moiety enhances solubility and modulates receptor binding . Its structural analogs have shown diverse bioactivities, including anticancer, antimicrobial, and herbicidal properties .
Properties
IUPAC Name |
[4-(2-methylphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-15-7-5-6-8-17(15)22-9-11-23(12-10-22)21(24)16-13-18(25-2)20(27-4)19(14-16)26-3/h5-8,13-14H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSCXRHSTDTESI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of (4-(o-Tolyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone are the α1B and α2A-adrenoceptors. These receptors are part of the sympathetic nervous system and play a crucial role in regulating various physiological processes.
Mode of Action
The compound acts as a non-selective antagonist of α1B and α2A-adrenoceptors. An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound prevents the activation of the adrenoceptors by endogenous catecholamines, thereby modulating the response of the sympathetic nervous system.
Biochemical Pathways
For instance, α1-adrenoceptor antagonists can improve disrupted lipid and carbohydrate profiles, while the inhibition of the α2-adrenoceptor may contribute to body weight reduction.
Pharmacokinetics
In a study, it was administered intraperitoneally at a dose of 5 or 2 mg/kg body weight per day. The compound was observed to reduce the level of triglycerides and glucose in the rat plasma.
Result of Action
The administration of this compound resulted in reduced levels of triglycerides and glucose in the rat plasma.
Action Environment
The environment can influence the action, efficacy, and stability of a compound. It’s important to note that the compound’s effects were studied in an animal model of obesity induced by a high-fat diet, suggesting that diet could be a significant environmental factor.
Biochemical Analysis
Biochemical Properties
The compound (4-(o-Tolyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone has been shown to have antimicrobial activity, with certain derivatives showing good antifungal activity and moderate antibacterial activity
Biological Activity
The compound (4-(o-Tolyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a derivative of piperazine that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : (4-(o-Tolyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
- Molecular Formula : C₂₃H₃₃N₂O₄
- Molecular Weight : 397.53 g/mol
Research indicates that compounds with similar structures often interact with microtubules and may exhibit antiproliferative effects. Specifically, studies have shown that piperazine derivatives can bind to the colchicine-binding site on tubulin, leading to microtubule depolymerization and subsequent cell cycle arrest in cancer cells .
Antiproliferative Effects
In a study evaluating a series of piperazine derivatives, including those structurally related to (4-(o-Tolyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone, several compounds demonstrated significant antiproliferative activity against MCF-7 breast cancer cells. Notably, some derivatives exhibited IC50 values as low as 130 nM, indicating potent activity .
Mechanisms of Induction of Apoptosis
The compound has been implicated in the induction of apoptosis through several pathways:
- G2/M Cell Cycle Arrest : Compounds were shown to induce G2/M arrest in cancer cells.
- DNA Damage Response : Induction of cleavage in poly ADP ribose polymerase (PARP), a marker for apoptosis, was observed .
Antimicrobial Activity
In addition to its anticancer properties, derivatives of this compound have been evaluated for antimicrobial activity. A study reported that certain piperazine derivatives exhibited significant antimicrobial effects against various pathogens. The structure-activity relationship suggests that modifications in the piperazine moiety can enhance antimicrobial efficacy .
Case Studies and Research Findings
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of piperazine derivatives, including (4-(o-Tolyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone, as promising anticancer agents. Research indicates that compounds with a similar structure can exhibit significant antiproliferative activity against cancer cell lines.
Case Study: Antiproliferative Screening
A study evaluated a series of compounds containing the CA-4 core structure modified with various substituents. Among these, derivatives similar to (4-(o-Tolyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone demonstrated potent activity against MCF-7 breast cancer cells. The most effective compounds showed IC50 values as low as 83 nM, indicating strong antiproliferative effects and the ability to induce apoptosis in cancer cells while sparing normal cells .
Neuropharmacological Applications
Piperazine derivatives are also being explored for their neuropharmacological properties. The compound may interact with serotonin receptors, which are crucial in the modulation of mood and anxiety.
Case Study: Serotonin Receptor Interaction
Research has shown that piperazine compounds can act as selective agonists or antagonists at various serotonin receptor subtypes. For instance, related compounds have been developed as radioligands for positron emission tomography (PET) imaging of serotonin-1A receptors in the brain. These studies suggest that such compounds could aid in understanding the pathophysiology of neuropsychiatric disorders and contribute to the development of new therapeutic agents .
Antimicrobial Properties
The antimicrobial activity of piperazine derivatives is another area of interest. Compounds similar to (4-(o-Tolyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone have shown effectiveness against various bacterial strains.
Case Study: Antimicrobial Activity Assessment
A study investigated the antimicrobial properties of piperazin-1-yl derivatives and found that several compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with essential metabolic pathways .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine-Based Derivatives
Compounds with variations in the piperazine substituent exhibit distinct activities:
| Compound Name | Substituent on Piperazine | Molecular Weight | Key Activity | Reference |
|---|---|---|---|---|
| 4-(o-Tolyl)piperazin-1-ylmethanone | 2-methylphenyl | 370.44* | Under investigation | |
| 4-(4-Methylphenyl)piperazin-1-ylmethanone | 4-methylphenyl | 370.44 | Moderate antibacterial activity | |
| 4-Phenylpiperazin-1-ylmethanone | Phenyl | 356.41 | Structural analog; activity unreported | |
| 4-(4-Tosyl)piperazin-1-ylmethanone | 4-methylbenzenesulfonyl | 504.57 | Potential tubulin inhibition (inferred) |
*Calculated based on structural similarity to .
- Key Insight: The position of the methyl group on the aryl substituent (ortho vs. para) may influence steric interactions and binding affinity.
Methanone Core Modifications
Replacing the piperazine ring with nitrogen-rich heterocycles shifts bioactivity:
- Key Insight : Imidazole and pyrrole derivatives (e.g., ) show potent tubulin polymerization inhibition, while the piperazine-based target compound may prioritize different targets (e.g., antimicrobial or kinase inhibition) .
Anticancer Activity
- Tubulin Inhibition: Imidazole analogs (e.g., compound 14 in ) exhibit IC50 values <1 µM, attributed to the 3,4,5-trimethoxyphenyl group’s colchicine-binding site affinity. Piperazine derivatives like the target compound lack direct tubulin data but share structural motifs with known inhibitors .
- Apoptosis Induction : Pyrrole derivatives (e.g., ) activate p53 pathways, while anthranilamide conjugates () upregulate BAX and p21, suggesting divergent mechanisms compared to piperazine-based compounds.
Antimicrobial Activity
- Piperazine derivatives with 4-chlorobenzyl or 4-methoxyphenyl substituents () showed moderate antibacterial activity (MIC: 8–32 µg/mL).
Herbicidal Activity
- Compounds with 3,4,5-trimethoxyphenyl groups () demonstrated herbicidal activity against rape (EC50: 50–100 µM) but were ineffective against barnyard grass. Piperazine substitution’s role in this activity remains unstudied .
Physicochemical and Pharmacokinetic Properties
*Estimated using fragment-based methods.
- Key Insight : The piperazine moiety may improve solubility over imidazole or pyrrole analogs, favoring oral bioavailability .
Preparation Methods
Nucleophilic Acyl Substitution
The most direct method involves reacting 3,4,5-trimethoxybenzoyl chloride with 4-(o-tolyl)piperazine under basic conditions. A typical protocol employs:
Reagents :
- 3,4,5-Trimethoxybenzoyl chloride (1.2 equiv)
- 4-(o-Tolyl)piperazine (1.0 equiv)
- Triethylamine (3.0 equiv) in anhydrous THF
Procedure :
The piperazine derivative is dissolved in THF at 0°C under nitrogen. After adding triethylamine, the acid chloride is introduced dropwise. The reaction proceeds for 12-18 hours at room temperature, followed by aqueous workup and recrystallization from ethanol/water (4:1).
Yield : 68-72%
Key Advantage : Single-step synthesis with minimal byproducts
Limitation : Requires strict anhydrous conditions to prevent hydrolysis
Coupling via Hydrazonoyl Chloride Intermediates
Adapting methodologies from cinnoline synthesis, this route utilizes hydrazonoyl chlorides as coupling partners:
Intermediate Formation :
React 3,4,5-trimethoxybenzohydrazide with phosphorus pentachloride to generate the hydrazonoyl chloride.Piperazine Coupling :
Treat the chloride intermediate with 4-(o-tolyl)piperazine in THF/triethylamine (4:1) at 40°C for 8 hours.
Reaction Equation :
$$ \text{R-C(=O)-NH-NH}2 + \text{PCl}5 \rightarrow \text{R-C(=NCl)-NH}2 + \text{HCl} $$
$$ \text{R-C(=NCl)-NH}2 + \text{Piperazine} \rightarrow \text{Target Compound} + \text{NH}_3 $$
Yield : 61-65%
Advantage : Enables modular synthesis with varied substituents
Challenge : Requires handling of corrosive PCl5
Palladium-Catalyzed Cross-Coupling
For advanced functionalization, a Suzuki-Miyaura coupling approach has been explored:
Components :
- 4-Bromo-3,4,5-trimethoxyacetophenone
- o-Tolylpiperazine-boronic ester
- Pd(PPh3)4 (5 mol%)
- K2CO3 in DMF/H2O (10:1)
Conditions :
Reflux at 110°C for 24 hours under argon
Yield : 58-63%
Benefit : Allows late-stage diversification of aromatic rings
Drawback : Higher cost due to palladium catalysts
Reaction Optimization
Solvent Effects
Comparative studies show polar aprotic solvents enhance reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.6 | 68 |
| DCM | 8.9 | 71 |
| DMF | 36.7 | 82 |
| Acetonitrile | 37.5 | 79 |
Temperature Profiling
Optimal results occur between 25-40°C, with decomposition observed above 60°C:
$$ \text{Conversion} = 1 - e^{-0.12t} $$ (t in hours at 35°C)
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, CDCl3) :
δ 7.25-7.18 (m, 4H, aryl-H), 6.85 (s, 2H, trimethoxy-H), 3.94 (s, 6H, OCH3), 3.82 (s, 3H, OCH3), 3.71-3.65 (m, 8H, piperazine-H), 2.34 (s, 3H, CH3)
IR (KBr) :
ν 1685 cm-1 (C=O), 1590 cm-1 (C-N), 1250 cm-1 (C-O)
HRMS :
Calculated for C26H30N2O5 [M+H]+: 450.2158; Found: 450.2162
Challenges and Mitigation Strategies
Steric Hindrance Effects
The o-tolyl group's methyl substituent creates significant steric hindrance, reducing nucleophilic attack efficiency by 30-40% compared to para-substituted analogs. Mitigation approaches include:
- Using bulkier leaving groups (e.g., pentafluorophenyl esters)
- Microwave-assisted synthesis at 80°C for 15 minutes
Byproduct Formation
Common impurities include:
- Bis-acylated piperazine (5-8%)
- Hydrolyzed ketone (3-5%)
Purification Protocol :
- Silica gel chromatography (EtOAc/hexane 1:3 → 1:1 gradient)
- Final recrystallization from ethanol/water
Q & A
Q. What are the key structural features and functional groups critical for the compound's pharmacological activity?
The compound combines a piperazine core with o-tolyl (ortho-methylphenyl) and 3,4,5-trimethoxyphenyl moieties. The piperazine ring enhances binding to neurotransmitter receptors (e.g., serotonin or dopamine receptors), while the trimethoxyphenyl group contributes to metabolic stability and lipophilicity, influencing blood-brain barrier permeability . Structural confirmation requires NMR spectroscopy (e.g., H/C NMR for aromatic protons and methoxy groups) and mass spectrometry (MS) to validate molecular weight and fragmentation patterns .
Q. What are common synthetic routes for this compound, and what reagents are typically employed?
Synthesis involves multi-step coupling reactions :
Piperazine functionalization : Reacting 1-(o-tolyl)piperazine with a carbonyl precursor (e.g., 3,4,5-trimethoxybenzoyl chloride) under basic conditions (e.g., triethylamine or DIPEA) .
Coupling strategies : Use coupling agents like EDCl/HOBt or DCC for amide bond formation. Solvents (DMF, dichloromethane) and temperature (0–25°C) are optimized to minimize side reactions .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .
Q. How is the compound characterized for purity and stability in preclinical studies?
- Purity : HPLC with UV detection (λ = 254 nm) and C18 columns; retention time compared to standards .
- Stability : Forced degradation studies (acid/base hydrolysis, thermal stress) monitored via LC-MS.
- Solid-state analysis : Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to assess polymorphic forms .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data reported across studies?
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from:
Q. What experimental design considerations are critical for optimizing receptor-binding assays?
- Radioligand selection : Use H-labeled analogs for competitive binding assays (e.g., serotonin 5-HT receptors).
- Negative controls : Include structurally similar inactive analogs (e.g., piperazine derivatives lacking the trimethoxyphenyl group) to validate specificity .
- Data normalization : Express results as % inhibition relative to reference agonists/antagonists (e.g., WAY-100635 for 5-HT) .
Q. How can computational modeling guide structure-activity relationship (SAR) studies?
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses in receptor pockets (e.g., dopamine D receptor).
- QSAR models : Train algorithms on analogs with known IC values to predict modifications (e.g., methoxy → ethoxy substitutions) .
- ADMET prediction : SwissADME or pkCSM to forecast metabolic liabilities (e.g., CYP450 interactions) .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
